molecular formula C20H21NO6 B11130759 5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11130759
M. Wt: 371.4 g/mol
InChI Key: CAVQSGUZWULMDU-UHFFFAOYSA-N
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Description

5-(3-ETHOXYPHENYL)-4-(FURAN-2-CARBONYL)-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups, including an ethoxyphenyl group, a furan-2-carbonyl group, a hydroxy group, and a methoxyethyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ETHOXYPHENYL)-4-(FURAN-2-CARBONYL)-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethyl bromide and a phenol derivative.

    Furan-2-Carbonyl Group Addition: The furan-2-carbonyl group can be added via a Friedel-Crafts acylation reaction using furan and an acyl chloride.

    Pyrrole Ring Formation: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Hydroxy and Methoxyethyl Group Introduction: The hydroxy group can be introduced through a hydroxylation reaction, while the methoxyethyl group can be added via an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-ETHOXYPHENYL)-4-(FURAN-2-CARBONYL)-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The furan-2-carbonyl group can be reduced to a furan-2-methyl group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a methylated furan derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

5-(3-ETHOXYPHENYL)-4-(FURAN-2-CARBONYL)-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-ETHOXYPHENYL)-4-(FURAN-2-CARBONYL)-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    5-(3-METHOXYPHENYL)-4-(FURAN-2-CARBONYL)-3-HYDROXY-1-(2-ETHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with different substituents.

    5-(3-ETHOXYPHENYL)-4-(THIOPHEN-2-CARBONYL)-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Contains a thiophene ring instead of a furan ring.

Uniqueness

5-(3-ETHOXYPHENYL)-4-(FURAN-2-CARBONYL)-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

2-(3-ethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H21NO6/c1-3-26-14-7-4-6-13(12-14)17-16(18(22)15-8-5-10-27-15)19(23)20(24)21(17)9-11-25-2/h4-8,10,12,17,23H,3,9,11H2,1-2H3

InChI Key

CAVQSGUZWULMDU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC=CO3

Origin of Product

United States

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